

4-Bromo-3,5-dichloropyridine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-3,5-dichloropyridine**

Cat. No.: **B1278663**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-Bromo-3,5-dichloropyridine**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the core physical characteristics of **4-Bromo-3,5-dichloropyridine**, a halogenated pyridine derivative of interest in synthetic chemistry and pharmaceutical research. The information is presented to be a practical resource for laboratory work and theoretical modeling.

Core Physical and Chemical Properties

4-Bromo-3,5-dichloropyridine is a solid, crystalline organic compound.^[1] Its chemical structure and properties are defined by the pyridine ring substituted with three halogen atoms. The presence of bromine and chlorine atoms significantly influences its molecular weight, polarity, and reactivity, which in turn determine its physical characteristics.

Data Presentation: Physical Property Summary

The quantitative physical properties of **4-Bromo-3,5-dichloropyridine** are summarized in the table below for easy reference and comparison. These values are critical for a range of applications, from designing reaction conditions to predicting the compound's behavior in biological systems.

Property	Value	Source
Molecular Formula	$C_5H_2BrCl_2N$	[1] [2]
Molecular Weight	226.89 g/mol	[2]
Melting Point	75-76°C	[2] [3]
Boiling Point	250.655°C at 760 mmHg	
Density	1.848 g/cm³	
Appearance	White to off-white or pale yellow solid/crystal	[2] [3]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and chloroform.	
Vapor Pressure	0.034 mmHg at 25°C	
Refractive Index	1.597	

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization of a compound. The following sections detail standardized experimental methodologies for measuring the key physical properties of solid organic compounds like **4-Bromo-3,5-dichloropyridine**.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature, while impurities will typically broaden and depress the melting range.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

- Capillary tubes (sealed at one end)
- Thermometer
- Sample of **4-Bromo-3,5-dichloropyridine** (finely powdered)

Procedure:

- Sample Preparation: A small amount of the dry, powdered **4-Bromo-3,5-dichloropyridine** is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2][4]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[4]
- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[4]
- Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.[2][4]

Boiling Point Determination (Thiele Tube Method)

While **4-Bromo-3,5-dichloropyridine** is a solid at room temperature, its boiling point can be determined using specialized techniques. The Thiele tube method is a common approach for determining the boiling point of small quantities of a liquid, or a melted solid.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

- Thiele tube
- Heating oil (e.g., mineral oil)

- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Bunsen burner or other heat source

Procedure:

- Sample Preparation: A small amount of the melted **4-Bromo-3,5-dichloropyridine** is placed in the small test tube. A capillary tube, with its open end down, is placed inside the test tube.
- Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing heating oil, with the oil level above that of the sample.[5]
- Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.[5]
- Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

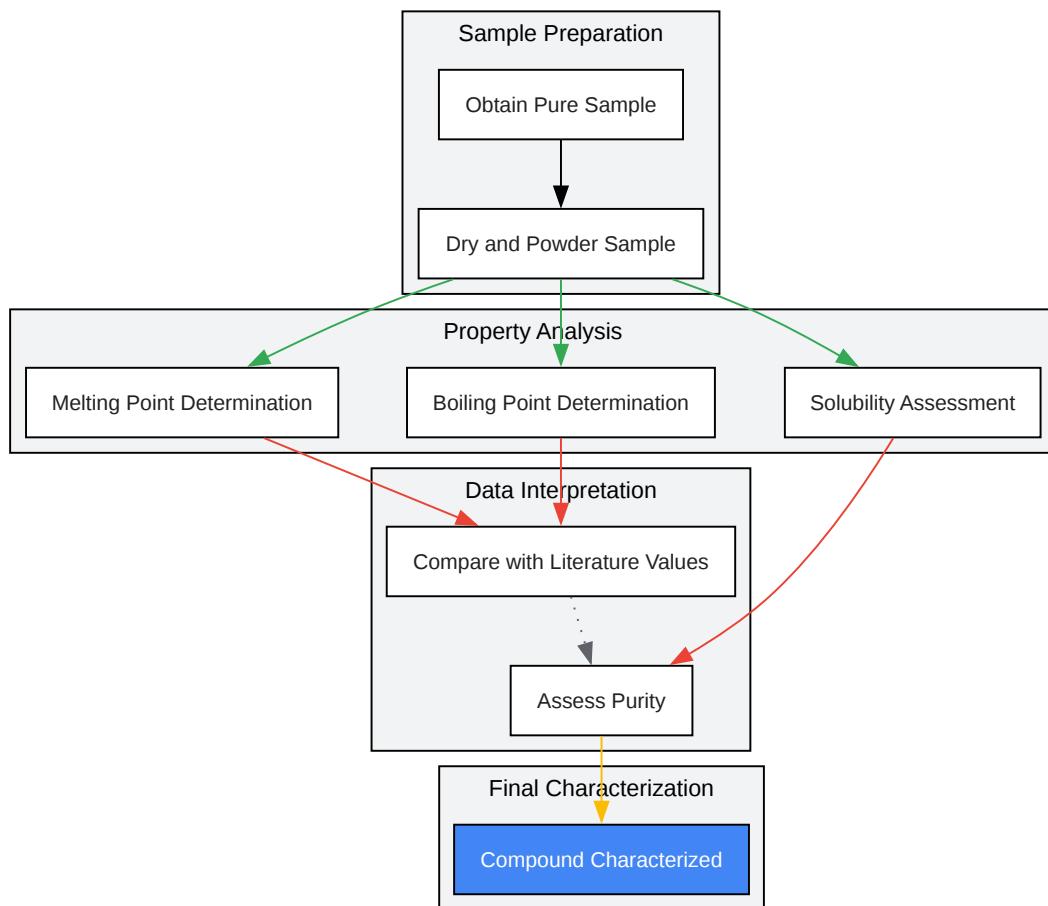
Solubility Determination

Understanding a compound's solubility is essential for purification, formulation, and biological testing. A qualitative assessment in various solvents can provide insight into the compound's polarity.

Objective: To qualitatively determine the solubility of **4-Bromo-3,5-dichloropyridine** in water and common organic solvents.

Apparatus:

- Small test tubes
- Spatula
- Vortex mixer (optional)
- Solvents: Water, Ethanol, Chloroform


Procedure:

- Sample Preparation: Approximately 25 mg of **4-Bromo-3,5-dichloropyridine** is placed into a small test tube.[3]
- Solvent Addition: About 0.75 mL of the solvent (e.g., water) is added to the test tube.[3]
- Mixing: The test tube is shaken vigorously for 1-2 minutes to ensure thorough mixing. A vortex mixer can be used for this purpose.
- Observation: The mixture is observed to determine if the solid has dissolved completely. If the solid is no longer visible and the solution is clear, the compound is considered soluble. If the solid remains, it is considered insoluble.
- Repeat: The procedure is repeated with other solvents (e.g., ethanol, chloroform) in separate test tubes.

Workflow and Logical Relationships

The determination of a compound's physical properties follows a logical workflow, starting from sample preparation and leading to the final characterization. This process is crucial for ensuring the identity and purity of a substance before it is used in further research or development.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of physical properties of a solid compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [4-Bromo-3,5-dichloropyridine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1278663#4-bromo-3-5-dichloropyridine-physical-properties\]](https://www.benchchem.com/product/b1278663#4-bromo-3-5-dichloropyridine-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com